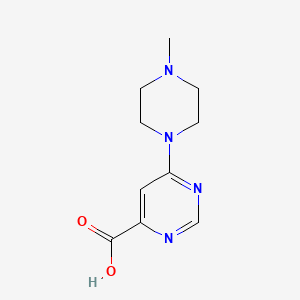![molecular formula C12H12N4OS B1466147 5-(5-Amino-1,3,4-thiadiazol-2-yl)-2-[(1-methylethyl)oxy]benzonitrile CAS No. 1258440-55-9](/img/structure/B1466147.png)
5-(5-Amino-1,3,4-thiadiazol-2-yl)-2-[(1-methylethyl)oxy]benzonitrile
Übersicht
Beschreibung
5-(5-Amino-1,3,4-thiadiazol-2-yl)-2-[(1-methylethyl)oxy]benzonitrile (5-ATB) is a heterocyclic compound that is part of the aminothiadiazole class of compounds. It is a colorless, odorless, and non-volatile solid with a molecular weight of 216.27 g/mol. 5-ATB is a versatile compound that has various applications in scientific research. It has been used in the synthesis of various compounds and has been studied for its potential use in various biomedical applications.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
5-(5-Amino-1,3,4-thiadiazol-2-yl) derivatives have been explored extensively for their potential in the synthesis of compounds with notable biological activities. For example, Shukla and Srivastava (2008) conducted a systematic investigation into the synthesis and biological activity of various 5-[2-(1,2,3-benzotriazole)-1-yl-methyl]-arylidene hydrazino-l,3,4-thiadiazoles. These compounds were evaluated for their antifungal and antibacterial properties against various pathogens, including Aspergillus niger, Escherichia coli, and Staphylococcus aureus, showcasing their potential in antimicrobial therapies (Shukla & Srivastava, 2008).
Photodynamic Therapy Applications
The 1,3,4-thiadiazol moiety is a key component in certain zinc phthalocyanine derivatives, which have significant implications in photodynamic therapy, especially for cancer treatment. Pişkin et al. (2020) synthesized new zinc phthalocyanines substituted with benzenesulfonamide derivatives containing the 1,3,4-thiadiazol structure. These compounds exhibited high singlet oxygen quantum yield, a crucial property for Type II photosensitizers used in photodynamic therapy for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Antipsychotic and Anticonvulsant Properties
The potential of 5-(5-Amino-1,3,4-thiadiazol-2-yl) derivatives in the development of antipsychotic and anticonvulsant agents has been explored. Kaur et al. (2012) synthesized new compounds incorporating the 1,3,4-thiadiazol ring, demonstrating significant activity in antipsychotic and anticonvulsant screenings. This highlights the compound's relevance in developing treatments for psychiatric and neurological disorders (Kaur, Kumar, Chaudhary, & Kumar, 2012).
Antimicrobial and Antitubercular Activity
1,3,4-thiadiazole derivatives have also shown promise in antimicrobial and antitubercular applications. Laddi and Desai (2016) synthesized new 1,3,4-thiadiazoles with notable antimicrobial activity against various bacteria, including E. coli. Some compounds also exhibited interesting antitubercular activity against Mycobacterium tuberculosis, indicating their potential in addressing antibiotic resistance challenges (Laddi & Desai, 2016).
Eigenschaften
IUPAC Name |
5-(5-amino-1,3,4-thiadiazol-2-yl)-2-propan-2-yloxybenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4OS/c1-7(2)17-10-4-3-8(5-9(10)6-13)11-15-16-12(14)18-11/h3-5,7H,1-2H3,(H2,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSYXCZGKLSZHRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C2=NN=C(S2)N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![tert-butyl 6-hydroxy-1,2,4,5-tetrahydro-3H-benzo[d]azepine-3-carboxylate](/img/structure/B1466067.png)

![4,6-Dichloro-1-methyl-1H-imidazo[4,5-c]pyridine](/img/structure/B1466069.png)





![1-[(Tert-butoxy)carbonyl]-3-(ethoxycarbonyl)azetidine-3-carboxylic acid](/img/structure/B1466081.png)


![1-[3-(Hydroxymethyl)piperidin-1-yl]propan-2-one](/img/structure/B1466085.png)
![1-[4-Chloro-3-(2,2,2-trifluoroethoxy)-phenyl]-piperazine](/img/structure/B1466087.png)